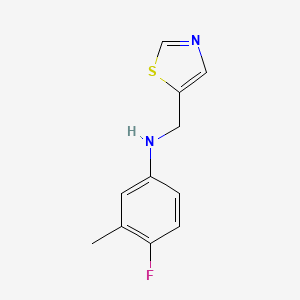
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of two benzyloxy groups attached to the pyrrolidine ring, which imparts unique chemical properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a suitable protecting group to prevent unwanted reactions.
Benzyloxy Group Introduction: The benzyloxy groups are introduced through nucleophilic substitution reactions using benzyl alcohol or its derivatives.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy groups, yielding a simpler pyrrolidine derivative.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products:
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of pyrrolidine derivatives without benzyloxy groups.
Substitution: Formation of pyrrolidine derivatives with new functional groups replacing the benzyloxy groups.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- (3R,4R)-3-(Methoxy)-4-((methoxy)methyl)pyrrolidine
- (3R,4R)-3-(Ethoxy)-4-((ethoxy)methyl)pyrrolidine
- (3R,4R)-3-(Phenoxy)-4-((phenoxy)methyl)pyrrolidine
Comparison:
Uniqueness: The presence of benzyloxy groups in (3R,4R)-3-(Benzyloxy)-4-((benzyloxy)methyl)pyrrolidine imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions.
Reactivity: The benzyloxy groups can undergo specific reactions that may not be possible with other alkoxy groups.
Applications: The compound’s unique structure makes it suitable for specific applications in pharmaceuticals and organic synthesis.
Eigenschaften
Molekularformel |
C19H23NO2 |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
(3R,4R)-3-phenylmethoxy-4-(phenylmethoxymethyl)pyrrolidine |
InChI |
InChI=1S/C19H23NO2/c1-3-7-16(8-4-1)13-21-15-18-11-20-12-19(18)22-14-17-9-5-2-6-10-17/h1-10,18-20H,11-15H2/t18-,19+/m1/s1 |
InChI-Schlüssel |
MMDSALAJVDOHFT-MOPGFXCFSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Kanonische SMILES |
C1C(C(CN1)OCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


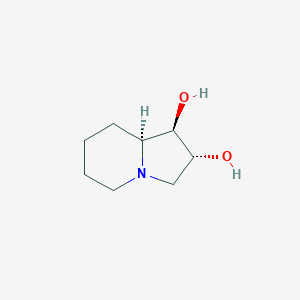
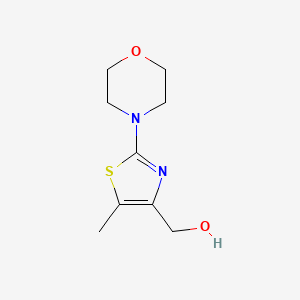
![tert-Butyl 3,3-difluoro-1-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13326343.png)

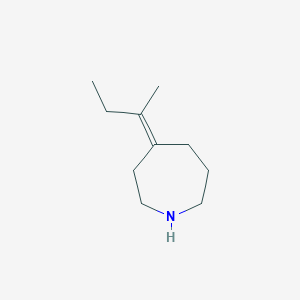
![7-(1-Methylcyclopropyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13326356.png)
![6-Acetyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13326357.png)
![5-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-1,3,6-trimethyl-1,2-dihydro-pyridin-2-one](/img/structure/B13326364.png)
![4-(2-Azabicyclo[2.2.1]heptan-2-yl)benzaldehyde](/img/structure/B13326367.png)
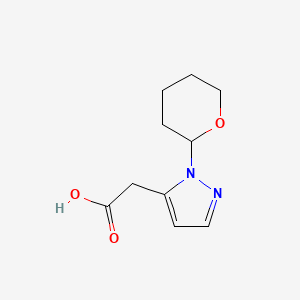
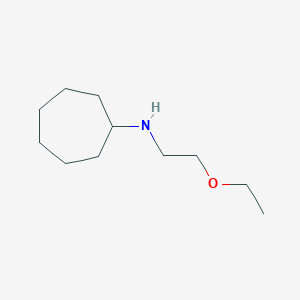
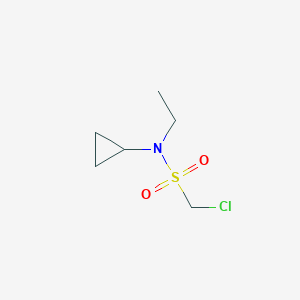
![(1S,4R,5R,6S)-5-Nitro-6-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B13326395.png)
